4-Methyl-2,2-diphenylpent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,2-diphenylpent-4-en-1-ol is an organic compound with the molecular formula C18H20O. It is characterized by its yellow to pale yellow color and is typically found in a liquid state . This compound is notable for its unique structure, which includes a pentenyl chain substituted with methyl and diphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,2-diphenylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2,2-diphenylpent-4-en-1-one with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2,2-diphenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyl-2,2-diphenylpent-4-en-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various halogenating agents or nucleophiles can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: 4-Methyl-2,2-diphenylpent-4-en-1-one.
Reduction: Saturated alcohols.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,2-diphenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,2-diphenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting metabolic and enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2,2-diphenylpent-4-en-1-one
- 4-Methyl-2,2-diphenylpentane-1-ol
- 4-Methyl-2,2-diphenylpent-4-en-1-amine
Uniqueness
4-Methyl-2,2-diphenylpent-4-en-1-ol is unique due to its specific combination of a pentenyl chain with methyl and diphenyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H20O |
---|---|
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
4-methyl-2,2-diphenylpent-4-en-1-ol |
InChI |
InChI=1S/C18H20O/c1-15(2)13-18(14-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,1,13-14H2,2H3 |
InChI-Schlüssel |
SVINJADEBKZAEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.